Product packaging for IRAK inhibitor 4(Cat. No.:)

IRAK inhibitor 4

Cat. No.: B1149994
M. Wt: 620.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IRAK Inhibitor 4 is a potent and selective small molecule designed to target Interleukin-1 Receptor-associated Kinase 4 (IRAK4), a key serine/threonine kinase in the innate immune system . By inhibiting IRAK4's kinase activity, this compound effectively blocks signal transduction from Toll-like Receptors (TLRs) and the Interleukin-1 Receptor (IL-1R) . This action prevents the formation of the myddosome complex—comprising MyD88, IRAK4, and IRAK1/2—and subsequent downstream signaling, including the activation of NF-κB and MAPK pathways, which are central to inflammatory and immune responses . This well-characterized mechanism makes this compound an essential pharmacological tool for elucidating the role of IRAK4 in disease contexts. Its primary research value lies in modeling IRAK4 inhibition to study a wide range of conditions. In immunology and oncology, it is used to investigate the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD) . In cancer research, it is applied to explore oncogenic signaling in hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and myeloid leukemias, particularly those driven by mutant MYD88 . Furthermore, it serves to study resistance mechanisms to therapies like BTK inhibitors . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35F3N6O3 B1149994 IRAK inhibitor 4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H35F3N6O3

Molecular Weight

620.66

IUPAC Name

1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide

InChI

InChI=1S/C33H43F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-6,8,14,18-20,22-23,25-26,30,40-41,43H,7,9-13,15-17H2,1-2H3,(H,37,44)(H,38,39)

SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3C4CC(CCC4NN3)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O

Origin of Product

United States

Mechanism of Action of Irak Inhibitor 4

Direct Kinase Inhibition Profile

The inhibitory activity of IRAK inhibitor 4 has been characterized through biochemical assays that assess its potency and selectivity against a panel of human kinases.

ATP-Competitive Binding Mechanisms of this compound

While detailed structural studies for this compound are not widely published, inhibitors within this class, targeting the kinase domain of IRAK4, typically function through an ATP-competitive mechanism. This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This is a common mechanism for small molecule kinase inhibitors. biocrick.com

Impact of this compound on IRAK4 Catalytic Activity

This compound directly inhibits the enzymatic function of IRAK4. vulcanchem.comadooq.com Kinase profiling studies have been conducted to determine its selectivity. In a broad kinase screen (KINOMEscan), this compound was evaluated for its effect on 480 different human kinases. nih.gov The results showed that at a concentration of 250 nM, the compound inhibited IRAK4 activity to approximately 20% of its normal function. nih.govasm.org Notably, the compound demonstrated a degree of selectivity, as the screening did not identify other strong off-target kinase hits. nih.govvulcanchem.com

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetRemaining Activity at 250 nMSource
IRAK4~20% nih.govasm.org
IRAK1~20% nih.govasm.org
Other Kinases (Panel of 478)No Strong Inhibition nih.govasm.org

Effects on Proximal and Distal Signaling Events

By inhibiting its primary target, IRAK4, the compound produces cascading effects on downstream signaling molecules and pathways that are crucial for the inflammatory response.

Inhibition of IRAK1 Phosphorylation and Activation

A primary and immediate consequence of IRAK4 inhibition is the suppression of IRAK1 activation. In the canonical TLR/IL-1R signaling pathway, IRAK4-mediated phosphorylation of IRAK1 is an essential prerequisite for IRAK1's own kinase activity and its release from the myddosome complex. nih.govgenecards.org By blocking IRAK4's catalytic function, this compound prevents the initial phosphorylation of IRAK1. vulcanchem.com This is supported by kinase profiling data, which shows that at a concentration of 250 nM, this compound also reduces IRAK1 activity to approximately 20%, likely as a direct consequence of inhibiting the upstream master kinase, IRAK4. nih.govasm.org

Attenuation of Nuclear Factor-kappa B (NF-κB) Activation

The IRAK4-IRAK1 signaling axis is essential for the activation of the NF-κB pathway. adooq.comapexbt.com Activated IRAK1 associates with TRAF6, leading to the activation of the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation marks IκBα for degradation, allowing NF-κB subunits, such as p65, to translocate to the nucleus and initiate the transcription of inflammatory genes. genecards.orggenecards.org Studies on IRAK4-deficient cells have demonstrated that the absence of the kinase leads to dramatically reduced phosphorylation of the p65 subunit of NF-κB following stimulation with TLR ligands like lipopolysaccharide (LPS). medchemexpress.cn Therefore, by inhibiting IRAK4, this compound effectively attenuates the downstream activation of the NF-κB pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Signaling (JNK, p38)

In addition to NF-κB, the IRAK pathway activates MAPK signaling cascades, including the JNK and p38 pathways. medchemexpress.comapexbt.com These pathways also contribute significantly to the production of inflammatory mediators. However, the effect of IRAK inhibition on MAPK signaling can be cell-type specific. For instance, one study using a dual IRAK1/4 inhibitor at a concentration of 20 µM in alveolar macrophages found that while it suppressed LPS-induced production of the cytokine IL-6, it did not affect the phosphorylation of p38 MAPK. medchemexpress.cntargetmol.com This suggests that in certain cellular contexts, the p38 MAPK pathway may be activated through IRAK4-independent mechanisms.

Table 2: Summary of Downstream Cellular Effects
Signaling EventEffect of IRAK4 InhibitionSource
IRAK1 PhosphorylationInhibited nih.govvulcanchem.com
NF-κB (p65) ActivationAttenuated medchemexpress.cn
p38 MAPK PhosphorylationContext-dependent (may be unaffected in some cells) medchemexpress.cntargetmol.com

Suppression of Pro-inflammatory Cytokine and Chemokine Production

This compound exerts its anti-inflammatory effects primarily by blocking the signaling cascade that leads to the production of various pro-inflammatory cytokines and chemokines. This inhibition is a direct consequence of its action on IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. patsnap.commdpi.com These pathways, when activated by pathogens or inflammatory stimuli, trigger a series of events culminating in the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of genes encoding inflammatory mediators. nih.govnih.gov

Inhibition of IRAK4's kinase activity disrupts this chain of events. patsnap.com By preventing the phosphorylation and subsequent activation of downstream molecules such as IRAK1, the signal transduction is halted. nih.govresearchgate.net This blockade ultimately leads to a significant reduction in the synthesis and secretion of a broad range of pro-inflammatory cytokines and chemokines.

Research has demonstrated that IRAK4 inhibitors can potently suppress the production of key inflammatory mediators. For instance, in various in vitro and in vivo models, treatment with IRAK4 inhibitors has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and other cytokines. nih.govnih.govmdpi.com Studies using primary human cells, such as peripheral blood mononuclear cells (PBMCs), have shown that IRAK4 inhibitors effectively block cytokine production induced by various TLR ligands. acrabstracts.orgbmj.comnimbustx.com For example, the IRAK4 inhibitor DW18134 was shown to dose-dependently inhibit the secretion of TNF-α and IL-6 in primary peritoneal macrophages and RAW264.7 cells. mdpi.com Similarly, another IRAK4 inhibitor, BIIB-IRAK4i, led to potent inhibition of cytokine production in whole blood assays stimulated with various TLR ligands. bmj.com

The suppressive effect of IRAK4 inhibition on cytokine production has been observed across different cell types and in response to diverse inflammatory stimuli. For example, in a mouse model of lupus nephritis, an IRAK4 inhibitor decreased both inflammation and fibrosis. bmj.com In pancreatic ductal adenocarcinoma (PDAC) cells, inhibition of IRAK4 reduced the secretion of proinflammatory cytokines. aacrjournals.org Furthermore, in macrophages stimulated with wear particles from joint implants, silencing IRAK4 suppressed the production of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

The table below summarizes the inhibitory effects of IRAK4 inhibitors on the production of various pro-inflammatory cytokines and chemokines as documented in selected research findings.

Cytokine/ChemokineCell/Model SystemObserved Effect of IRAK4 InhibitionReference
TNF-αPrimary peritoneal macrophages, RAW264.7 cellsDose-dependent inhibition of secretion mdpi.com
IL-6Primary peritoneal macrophages, RAW264.7 cellsDose-dependent inhibition of secretion mdpi.com
IL-1βMacrophagesSuppressed production nih.gov
TNF-αMacrophagesSuppressed production nih.gov
Pro-inflammatory CytokinesPancreatic ductal adenocarcinoma (PDAC) cellsReduced secretion aacrjournals.org
CytokinesWhole blood assays (stimulated with TLR ligands)Potent inhibition of production bmj.com

Context-Dependent Mechanisms of Action of this compound

The mechanism of action of this compound can be nuanced and dependent on the specific cellular and signaling context. While its primary role is to block the kinase activity of IRAK4, the consequences of this inhibition can vary depending on factors like the specific signaling pathway activated and the dual functions of IRAK4 as both a kinase and a scaffold protein.

Influence on MyD88-Dependent Signaling

IRAK4 is a pivotal component of the MyD88-dependent signaling pathway, which is activated by most TLRs (except TLR3) and the IL-1R family. patsnap.comwikipedia.org Upon receptor stimulation, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome. frontiersin.orgmdpi.com IRAK4's presence is essential for this pathway to function. nih.gov

This compound directly targets the kinase activity within this pathway. By binding to IRAK4, the inhibitor prevents the subsequent phosphorylation and activation of IRAK1 and IRAK2, thereby blocking the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the production of inflammatory cytokines. nih.govnih.govfrontiersin.org Therefore, in the context of MyD88-dependent signaling, this compound acts as a potent blocker of the inflammatory response. nih.gov

Interestingly, the inhibition of IRAK4's kinase activity does not necessarily disrupt the formation of the Myddosome complex itself. nih.gov In fact, some studies suggest that in the absence of kinase activity, the interaction between MyD88 and IRAK4 can be stabilized, leading to a more stable Myddosome complex. nih.govnih.gov This highlights that the scaffolding function of IRAK4 in assembling the Myddosome is separate from its kinase function.

Preclinical Efficacy Studies of Irak Inhibitor 4 in Disease Models

In Vitro Studies of IRAK Inhibitor 4

Cellular Functional Assays in Immune Cells

In vitro studies utilizing various immune cell types have been instrumental in elucidating the functional consequences of IRAK4 inhibition. In human peripheral blood mononuclear cells (PBMCs), IRAK4 inhibitors have been shown to effectively block the activation of IRAK1, a downstream target of IRAK4, which is a proximal indicator of target engagement. researchgate.net This inhibition of IRAK1 activation is crucial as it disrupts the formation of the Myddosome signaling complex, a key step in the TLR/IL-1R signaling cascade. researchgate.net

Furthermore, in human monocytic cell lines like THP-1, IRAK4 inhibitors have demonstrated the ability to impair TLR4-induced signaling, affecting downstream pathways such as NF-κB, JNK, and MAPK. nih.gov These findings underscore the inhibitor's capacity to modulate fundamental inflammatory signaling pathways in immune cells.

Assessment of Cytokine and Chemokine Secretion Inhibition

A hallmark of IRAK4 inhibitor activity is the significant reduction in the secretion of pro-inflammatory cytokines and chemokines. Inhibition of IRAK4 kinase activity effectively blocks the production of a wide array of inflammatory mediators, including IL-6, TNF-α, IL-1β, and IL-12. frontiersin.orgacs.org

Studies using human primary monocytes and dendritic cells have shown that IRAK4 inhibition potently suppresses the production of these cytokines following stimulation with TLR agonists. acs.orgbmj.com For instance, in co-cultures of plasmacytoid dendritic cells (pDCs) and natural killer (NK) cells stimulated with a TLR agonist, an IRAK4 inhibitor reduced the levels of IL-6, CXCL8, CCL3, CCL4, TNF-α, and IFN-γ. frontiersin.org This broad-spectrum inhibition of inflammatory mediators highlights the potential of IRAK4 inhibitors in treating cytokine-driven diseases.

Table 1: Effect of this compound on Cytokine Secretion in Various Cell Types

Cell Type Stimulant Inhibited Cytokines/Chemokines Reference
Human Monocytes TLR7/8 agonist (R848) IL-1, IL-6, TNF-α acs.org
Human pDCs and NK cells (co-culture) RNA-stimulant IL-6, CXCL8, CCL3, CCL4, TNF-α, IFN-γ frontiersin.org
Human THP-1 Macrophages LPS IL-8, IL-1β, IL-10, TNF-α, IL-6 acs.org
Mouse Peritoneal Macrophages ssRNA, IL-1α, HMGB1 Not specified frontiersin.org

Effects on Cell Viability and Apoptosis in Malignant Cell Lines

IRAK4 inhibitors have demonstrated significant anti-cancer activity by reducing cell viability and inducing apoptosis in various malignant cell lines. This is particularly evident in hematologic malignancies where the IRAK4 pathway is often dysregulated. frontiersin.org

In activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) cell lines with MYD88 mutations, inhibition of IRAK4 leads to rapid apoptosis. scitechnol.com Similarly, in canine lymphoma cell lines (GL-1 and CL-1), an IRAK4 inhibitor reduced cell viability in a dose- and time-dependent manner and induced apoptosis by downregulating TLR signaling. researchgate.net Studies on T-cell acute lymphoblastic leukemia (T-ALL) have also shown that IRAK1/4 inhibition can augment the cytotoxic effects of other chemotherapeutic agents. nih.gov

Table 2: Impact of this compound on Malignant Cell Lines

Cell Line Type Key Findings Reference
Activated B-cell like DLBCL (with MYD88 L265P mutation) Inhibition of NF-kB activation and rapid apoptosis. scitechnol.comfrontiersin.org
Canine Lymphoma (GL-1 and CL-1) Dose- and time-dependent decrease in cell viability; induction of apoptosis. researchgate.net
T-cell Acute Lymphoblastic Leukemia (T-ALL) Sensitizes cells to other chemotherapeutic agents, augmenting their cytotoxic effects. nih.gov
Chronic Lymphocytic Leukemia (CLL) Decreased viability and proliferation in patient-derived cells, independent of MYD88 mutation status. frontiersin.org
Pancreatic Ductal Adenocarcinoma (PDAC) Reduced anchorage-independent growth and chemoresistance. aacrjournals.org

Modulation of Cell Proliferation and Differentiation

Beyond inducing apoptosis, IRAK4 inhibitors can also modulate cell proliferation and differentiation. In T-ALL cell lines, a small-molecule inhibitor of IRAK4 impeded cell proliferation. nih.gov This effect was associated with a delay in cell-cycle entry. nih.gov

In the context of myelodysplastic syndromes (MDS) with spliceosome mutations, knockdown of IRAK4 in primary patient samples led to an increase in myeloid differentiation. frontiersin.org This suggests that inhibiting IRAK4 can not only halt proliferation but also promote the normal development of hematopoietic cells.

Analysis of Innate Immune Cell Responses

IRAK4 is a cornerstone of innate immunity, and its inhibition profoundly affects the responses of various innate immune cells. nih.gov Cells from patients with IRAK4 deficiency fail to respond to most TLR agonists and members of the IL-1 family. nih.gov Pharmacological inhibition of IRAK4 mimics this genetic deficiency, leading to impaired responses in cells like macrophages and dendritic cells. frontiersin.orgasm.org

For example, IRAK4 inhibition has been shown to block the activation of NF-κB and MAPKs in response to TLR ligands, which are critical for the inflammatory response. nih.gov This modulation of innate immune cell function is central to the therapeutic potential of IRAK4 inhibitors in inflammatory and autoimmune diseases.

In Vivo Studies of this compound in Animal Models

Preclinical in vivo studies have substantiated the therapeutic potential observed in vitro. In a mouse xenograft model of ABC DLBCL, an IRAK4 inhibitor significantly decreased tumor growth. frontiersin.org Similarly, in mouse models of T-ALL, an IRAK1/4 inhibitor markedly reduced the leukemia burden and prolonged survival when combined with other agents. nih.gov

In models of inflammatory diseases, such as murine lupus models, a selective IRAK4 inhibitor demonstrated robust efficacy. nih.gov It was shown to be active against multiple MyD88-dependent responses in vivo. nih.gov Furthermore, in a mouse model of pancreatic ductal adenocarcinoma (PDAC), both pharmacologic suppression and genetic ablation of IRAK4 significantly abolished tumor growth and enhanced the therapeutic effect of gemcitabine (B846). aacrjournals.org An advanced lead IRAK4 inhibitor demonstrated excellent efficacy in OCI-Ly3 and OCI-Ly10 xenograft models, showing tumor stasis at low doses and regression at higher doses. curis.com

Evaluation in Inflammatory Disease Models

The therapeutic potential of IRAK4 inhibition has been extensively evaluated in preclinical models of inflammation, demonstrating significant efficacy in mitigating disease pathology.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4, leading to a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. Models of LPS-induced inflammation are standard for evaluating the in vivo activity of anti-inflammatory agents.

Several IRAK4 inhibitors have demonstrated potent activity in these models. The inhibitor CA-4948 significantly reduced levels of key inflammatory cytokines, TNF-α and IL-6, in a mouse model of LPS-induced cytokine release. curis.com Similarly, AS2444697 dose-dependently decreased the plasma levels of IL-1β, IL-6, TNF-α, and MCP-1 in mice challenged with LPS. medchemexpress.com The inhibitors ND-2158 and R835 also showed substantial suppression of LPS-induced cytokines. bmj.compatsnap.comrupress.org More recent studies with BAY-1834845 (Zabedosertib) and BAY1830839 confirmed these effects, showing a profound suppression of TNF-α and IL-6 responses following LPS challenge in human volunteers. nih.gov These findings highlight the consistent ability of IRAK4 inhibitors to block the TLR4 signaling cascade and temper systemic inflammation. curis.com

IRAK4 InhibitorModelKey Findings (Cytokine Reduction)Reference
CA-4948Mouse (LPS-induced cytokine release)TNF-α: ↓72%; IL-6: ↓35% curis.com
AS2444697Mouse (LPS/GalN-treated)Dose-dependent ↓ in IL-1β, IL-6, TNF-α, MCP-1 medchemexpress.com
ND-2158Mouse (in vivo)Dose-dependent ↓ in serum TNF-α rupress.org
BAY-1834845 & BAY1830839Human Volunteers (intravenous LPS)TNF-α & IL-6: ≥80% suppression vs. placebo nih.gov

Given the role of IL-1R and TLR signaling in the pathogenesis of arthritis, IRAK4 inhibitors have been tested in relevant animal models with positive results. bmj.com

In the collagen-induced arthritis (CIA) model, which mimics many aspects of rheumatoid arthritis, several IRAK4 inhibitors have proven effective. ND-2158 alleviated CIA in mice, while AS2444697 was efficacious in a rat CIA model. medchemexpress.comrupress.orgmedchemexpress.com The dual IRAK1/4 inhibitor R835 was found to prevent both the onset and progression of CIA in rats, leading to reduced inflammation and joint damage. patsnap.comnih.gov The selective IRAK4 inhibitors PF-06650833 and CA-4948 also demonstrated protection against CIA in rats and mice, respectively. curis.comnih.gov

In models of gouty arthritis, which is driven by monosodium urate (MSU) crystals activating the inflammasome, IRAK4 inhibition has also been beneficial. ND-2158 was shown to block gout formation in mouse models. rupress.orgmedchemexpress.com Furthermore, R835 significantly suppressed knee edema and pain in a rat model of MSU-induced gouty arthritis. patsnap.comnih.gov

IRAK4 InhibitorArthritis ModelKey Efficacy FindingsReference
ND-2158Mouse Collagen-Induced Arthritis (CIA)Alleviated arthritis symptoms. rupress.org
AS2444697Rat Collagen-Induced Arthritis (CIA)Demonstrated efficacy with an ED50 of 1.6 mg/kg. medchemexpress.com
R835Rat Collagen-Induced Arthritis (CIA)Prevented disease onset and progression, reduced joint damage. patsnap.comnih.gov
PF-06650833Rat Collagen-Induced Arthritis (CIA)Protected against arthritis development. nih.gov
ND-2158Mouse Gout ModelBlocked gout formation. rupress.orgmedchemexpress.com
R835Rat MSU-Induced Gouty ArthritisSignificantly inhibited knee edema and pain. patsnap.comnih.gov

IRAK4 is a potential therapeutic target in respiratory diseases, as TLR and IL-1R signaling contribute to airway inflammation in conditions like asthma and chronic obstructive pulmonary disease (COPD). acs.orgacs.orgbioworld.com Preclinical studies have shown that IRAK4-regulated pathways can attenuate airway inflammation in animal models of both asthma and COPD. acs.orgacs.org

In asthma, insults such as allergens or viruses activate TLRs and IL-1 family receptors, and IRAK4 inhibition has the potential to suppress these inflammatory cascades. acs.org An asthma-like mouse model induced by IL-33, which signals through the MyD88/IRAK4 pathway, demonstrated that disrupting this pathway can be therapeutic. aai.org A lead compound, 7004, which interferes with the IRAK2-IRAK4 interaction within the Myddosome signaling complex, was shown to attenuate proinflammatory effects in both IL-33-induced and ovalbumin (OVA)-induced asthma models in mice. aai.org In COPD, IRAK-1, a kinase downstream of IRAK4, has been found to be expressed at lower levels in the bronchial epithelial cells of patients, suggesting a dysregulation of the pathway that could be a target for intervention. ersnet.org

The utility of IRAK4 inhibition extends to other inflammatory conditions, including atherosclerosis and acute respiratory distress syndrome (ARDS).

Atherosclerosis: Inflammation is a key driver of atherosclerosis. preprints.org Studies in ApoE-/- mice, a standard model for atherosclerosis, have shown that a dual IRAK1/4 inhibitor reduced the size of atherosclerotic lesions in the aortic sinus. nih.gov This effect was accompanied by a reduction in LDL-C levels. nih.gov Mechanistically, IRAK4 inhibition has been shown to prevent the dedifferentiation of vascular smooth muscle cells, a critical event in plaque formation. nih.gov

Acute Respiratory Distress Syndrome (ARDS): ARDS is a form of severe lung injury characterized by a cytokine storm. In a mouse model of ARDS induced by inhaled LPS, the IRAK4 inhibitor BAY-1834845 (Zabedosertib) was found to be highly effective. researchgate.netnih.gov It significantly prevented lung injury, reduced the infiltration of inflammatory cells into the lung tissue, and lowered the neutrophil count in bronchoalveolar lavage fluid. nih.gov Notably, its efficacy in improving the lung injury score was superior to that of another IRAK4 inhibitor, PF-06650833, and the corticosteroid dexamethasone. researchgate.netnih.gov

Disease ModelIRAK4 InhibitorKey Efficacy FindingsReference
Atherosclerosis (ApoE-/- mice)IRAK1/4iReduced atherosclerotic lesion size in the aortic sinus; Lowered LDL-C levels. nih.gov
Acute Respiratory Distress Syndrome (LPS-induced mouse model)BAY-1834845 (Zabedosertib)Significantly prevented lung injury; Decreased inflammatory cell infiltration and neutrophil count in BALF. researchgate.netnih.gov
Airway Inflammation Models (e.g., Asthma, Chronic Obstructive Pulmonary Disease)

Evaluation in Autoimmune Disease Models

The central role of IRAK4 in mediating signals from TLR7 and TLR9, which recognize self-nucleic acids, makes it an attractive target for autoimmune diseases like systemic lupus erythematosus (SLE). bmj.com

Multiple IRAK4 inhibitors have demonstrated robust efficacy in various mouse models of lupus. In lupus-prone NZB/W F1 mice, the dual IRAK1/4 inhibitor R835 reversed the progression of established disease, leading to decreased proteinuria, blood urea (B33335) nitrogen, and autoantibody levels, as well as reversal of renal pathology. nih.govbmj.com Another inhibitor, GS-5718, also improved survival and disease progression in this model, which was associated with reduced cytokine production and interferon gene expression in the kidney. acrabstracts.org

The selective IRAK4 inhibitor BMS-986126 showed strong activity in both the MRL/lpr and NZB/NZW lupus models, inhibiting multiple pathogenic pathways. aai.org Similarly, PF-06650833 was effective in reducing circulating autoantibodies in the pristane-induced and MRL/lpr lupus models. nih.gov These collective findings provide a strong rationale for the clinical development of IRAK4 inhibitors for SLE. nih.govacrabstracts.org

IRAK4 InhibitorSLE ModelKey Efficacy FindingsReference
R835NZB/W F1 MiceReversed disease progression (↓ proteinuria, ↓ blood urea nitrogen, ↓ autoantibodies). nih.govbmj.com
GS-5718NZB/W F1 MiceImproved survival and disease progression; Reduced kidney interferon gene expression. acrabstracts.org
PF-06650833Pristane-induced & MRL/lpr MiceReduced circulating autoantibody levels. nih.gov
BMS-986126MRL/lpr & NZB/NZW MiceInhibited multiple pathogenic responses. aai.org
Models of Other Autoimmune Conditions (e.g., Atopic Dermatitis, Hidradenitis Suppurativa)

Preclinical research has highlighted the therapeutic potential of inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in various autoimmune and inflammatory skin conditions. The rationale stems from the central role of IRAK4 in mediating signals from Toll-like receptors (TLRs) and IL-1 family receptors, which are strongly implicated in the pathogenesis of diseases like hidradenitis suppurativa (HS) and atopic dermatitis (AD). kymeratx.comnih.govnih.gov

In the context of hidradenitis suppurativa, studies have demonstrated that IRAK4 protein levels are significantly elevated in affected skin lesions compared to non-lesional tissue. nih.gov This finding provides a direct link between IRAK4 expression and disease pathology. Preclinical evaluation of an IRAK4-targeting PROTAC degrader, KT-474, showed that it could effectively reduce IRAK4 levels in immune cells from both healthy volunteers and HS patients in ex vivo settings. nih.gov Furthermore, in preclinical models, oral administration of an IRAK4 degrader led to a complete reduction of IRAK4 protein in the skin and key immune organs like lymph nodes and spleen. kymeratx.com

For atopic dermatitis, IRAK4 inhibition has shown promise in reversing disease-associated molecular changes. In studies using human AD skin biopsies, treatment with the selective IRAK4 inhibitor GLPG2534 was found to reverse pathogenic molecular signatures. nih.govresearchgate.net This inhibitor consistently modulated key cytokines central to AD pathogenesis, namely IL-4 and IL-13, across a variety of experimental models. nih.govresearchgate.netresearchgate.net

Broader murine models of skin inflammation have further substantiated these findings. The IRAK4 inhibitor GLPG2534 markedly dampened disease activity in models induced by various inflammatory triggers, including IL-23, IL-33, and imiquimod. nih.govresearchgate.net Similarly, in a mouse model of psoriasis-like inflammation induced by imiquimod, an IRAK4 degrader (KT-474) was shown to abrogate skin thickening and reduce the production of multiple pro-inflammatory cytokines such as IL-1β, IL-17, IL-23, and IL-6. kymeratx.com

These studies collectively underscore the potential of targeting the IRAK4 pathway as a therapeutic strategy for a range of inflammatory skin diseases.

Evaluation in Oncology Models

The evaluation of this compound in various oncology models has demonstrated significant anti-tumor activity, particularly in malignancies driven by aberrant signaling through the MyD88 pathway. frontiersin.orgnih.gov

Hematologic Malignancy Xenograft Models (e.g., B-cell Lymphomas, Acute Myeloid Leukemia)

In preclinical models of B-cell lymphomas, specifically the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) harboring the MYD88 L265P mutation, IRAK4 inhibitors have shown considerable efficacy. nih.govrupress.org

B-Cell Lymphomas: The IRAK4 inhibitors ND-2158 and ND-2110 demonstrated therapeutic efficacy in mouse models of ABC DLBCL. nih.gov In xenograft models, ND-2158 suppressed tumor growth both as a single agent and synergistically when combined with the BTK inhibitor ibrutinib (B1684441) or the Bcl-2 inhibitor venetoclax (B612062) (ABT-199). nih.gov Another potent IRAK4 inhibitor, emavusertib (B3028269) (CA-4948), exhibited dose-dependent efficacy, achieving over 90% tumor growth inhibition in OCI-Ly3 and OCI-Ly10 ABC-DLBCL xenograft models. frontiersin.orgcuris.com The efficacy of emavusertib was further confirmed in patient-derived xenograft (PDX) models of ABC-DLBCL, including tumors with dual mutations in MYD88 and CD79B. curis.compatsnap.com

Acute Myeloid Leukemia (AML): The therapeutic rationale for IRAK4 inhibition in AML is linked to spliceosome mutations (e.g., in SF3B1 or U2AF1), which can generate a hypermorphic long isoform of IRAK4 (IRAK4-L), promoting leukemic cell survival. frontiersin.orgfrontiersin.orgnih.gov In preclinical PDX models of SF3B1-mutated myelodysplastic syndromes (MDS), treatment with emavusertib reduced leukemic engraftment. frontiersin.org Emavusertib also induced tumor regression in subcutaneous xenograft models of AML (MV4-11 and MOLM-14 cell lines). frontiersin.org However, some studies have reported that selective IRAK4 inhibition results in only modest effects in certain AML models, potentially due to functional compensation by the paralog kinase IRAK1. ashpublications.org This has led to the investigation of dual IRAK1/4 inhibitors, with compounds like KME-2780 and UR241-2 showing enhanced suppression of leukemic function in preclinical AML models compared to selective IRAK4 inhibitors. ashpublications.orgbiorxiv.org

Malignancy ModelThis compound CompoundKey FindingReference
ABC DLBCL XenograftND-2158Suppressed tumor growth as monotherapy and in combination with ibrutinib or venetoclax. nih.gov
ABC DLBCL Xenograft (OCI-Ly3, OCI-Ly10)Emavusertib (CA-4948)Demonstrated >90% tumor growth inhibition. frontiersin.orgcuris.com
ABC DLBCL PDXEmavusertib (CA-4948)Showed efficacy in models with MYD88 and CD79B mutations. curis.compatsnap.com
MDS PDX (SF3B1-mutated)EmavusertibDecreased leukemic engraftment. frontiersin.org
AML Xenograft (MV4-11, MOLM-14)EmavusertibInduced tumor regression. frontiersin.org
AML CellsKME-2780 (Dual IRAK1/4)More effective at suppressing TLR2-mediated NF-κB activation than a selective IRAK4 inhibitor. ashpublications.org
Solid Tumor Models (e.g., Melanoma, Pancreatic, Colorectal Cancers)

The application of this compound has also been explored in several solid tumor models, where inflammation is a key component of the tumor microenvironment.

Pancreatic Cancer: Constitutive activation of IRAK4 is observed in a high percentage of pancreatic ductal adenocarcinoma (PDAC) cases. aacrjournals.orgnih.gov In preclinical xenograft models, pharmacologic inhibition of IRAK4 thwarted the tumorigenic growth of PDAC cells. aacrjournals.orgnih.gov An IRAK1/4 dual inhibitor significantly impeded tumor growth on its own and augmented the tumor-killing effect of gemcitabine. aacrjournals.org Similarly, the IRAK4 inhibitor emavusertib (CA-4948) increased survival in aggressive mouse models of PDAC, with further survival benefits seen when combined with chemotherapy or immunotherapy. news-medical.net

Melanoma: In melanoma, IRAK4 is often upregulated in response to the inflammatory tumor microenvironment rather than by direct mutation. onclive.comnih.gov Preclinical studies using models of metastatic brain melanoma found that the blood-brain barrier-penetrant IRAK4 inhibitor emavusertib (CA-4948) provided a survival advantage as a monotherapy. nih.govonclive.com Its efficacy was significantly enhanced when used in combination with anti-PD-1 checkpoint inhibitors, suggesting it can recondition the immune microenvironment to be more responsive to immunotherapy. onclive.comaacrjournals.org

Colorectal Cancer (CRC): In mouse models of inflammation-driven CRC (colitis-associated cancer), IRAK4 inhibition significantly reduced the development of neoplasms. jci.orgnih.gov Research showed that chemotherapy can induce a feedback loop involving TLR9 and IRAK4 that protects cancer cells. jci.orgnih.gov By disrupting this loop, IRAK4 inhibitors potentiated the cytotoxic effects of chemotherapy and prolonged survival in CRC-bearing mice. jci.orgnih.gov

Impact on Tumor Growth and Progression

The primary impact of this compound on tumor growth and progression is the disruption of critical pro-survival signaling pathways. In both hematologic and solid tumors, IRAK4 activation drives the NF-κB and MAPK pathways, which promote cell proliferation, prevent apoptosis, and contribute to chemoresistance. nih.govaacrjournals.orgnih.gov

In preclinical models, inhibition of IRAK4 consistently leads to the downregulation of these pathways. nih.govaacrjournals.orgnih.gov This results in suppressed tumor growth, reduced tumor burden, and decreased metastatic progression. frontiersin.orgcuris.comnews-medical.netonclive.com A key finding across multiple cancer types is the synergistic effect of IRAK4 inhibitors with other anti-cancer agents. By blocking a key resistance pathway, IRAK4 inhibition can re-sensitize tumors to standard chemotherapies (like gemcitabine in pancreatic cancer or oxaliplatin (B1677828) in CRC) and targeted therapies (like BTK inhibitors in lymphoma). nih.govaacrjournals.orgjci.orgnih.gov Furthermore, by modulating the tumor microenvironment, particularly by reducing inflammatory signaling and increasing T-cell infiltration, IRAK4 inhibition enhances the efficacy of immune checkpoint inhibitors in models of melanoma and pancreatic cancer. news-medical.netonclive.comaacrjournals.org

Cancer ModelThis compound CompoundKey Finding on Growth/ProgressionReference
Pancreatic Cancer (PDAC)IRAK1/4 dual inhibitorImpeded tumor growth and augmented the effect of gemcitabine. aacrjournals.orgnih.gov
Pancreatic Cancer (PDAC)Emavusertib (CA-4948)Increased survival as monotherapy and in combination with immunotherapy. news-medical.net
Metastatic Brain MelanomaEmavusertib (CA-4948)Reduced tumor growth and improved survival, especially with anti-PD-1 therapy. onclive.comaacrjournals.org
Colorectal Cancer (CRC)IRAK4 inhibitorAbrogated colitis-induced neoplasm progression and synergized with chemotherapy. jci.orgnih.gov

Immunological Impact in Preclinical Models

Effects on Innate Immune Responses to Pathogens

IRAK4 is a cornerstone of the innate immune system, serving as a critical kinase downstream of most Toll-like receptors (TLRs) and IL-1 receptors. nih.govguidetopharmacology.org Its role is essential for mounting an effective defense against invading pathogens. Preclinical studies using models with genetically altered IRAK4 have been crucial in elucidating the specific function of its kinase activity in host defense.

Studies in mice harboring a kinase-inactive form of IRAK4 (IRAK4-KI) revealed its importance in controlling bacterial infections. These mice were unable to mount effective immune responses against the extracellular Gram-positive bacterium Streptococcus pneumoniae. nih.gov

The role of IRAK4 kinase activity extends to the control of intracellular bacteria. When macrophages from IRAK4-KI mice were infected with Listeria monocytogenes or Mycobacterium smegmatis, they exhibited deficient activation of downstream signaling pathways, including MAPKs and NF-κB. nih.gov This impairment led to a significant reduction in the production of crucial pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov Consequently, in vivo infection models showed that mice with kinase-inactive IRAK4 had a higher bacterial burden in the spleen and liver compared to wild-type mice. nih.gov This demonstrates that the kinase function of IRAK4 is a prerequisite for controlling infections caused by these intracellular pathogens.

Influence on Adaptive Immune Cell Function

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical kinase that functions as a central node in signal transduction for both innate and adaptive immunity. researchgate.netnih.gov While its role in innate immunity via Toll-like receptors (TLRs) is well-established, emerging research highlights its indispensable function in modulating the activity of adaptive immune cells, namely T-cells and B-cells. researchgate.netfrontiersin.org IRAK-4 participates in the signaling cascades following T-cell receptor (TCR) and B-cell receptor (BCR) engagement, influencing cell activation, proliferation, differentiation, and survival. researchgate.netashpublications.orgnih.gov Pharmacological inhibition of IRAK-4's kinase activity has provided significant insights into its specific roles within the adaptive immune system.

Influence on T-Cell Function

IRAK-4 is essential for eliciting robust adaptive immune responses mediated by T-cells. researchgate.net Studies have demonstrated that IRAK-4 plays a critical role in T-cell activation and survival, and its absence or inhibition leads to significantly impaired T-cell responses. researchgate.netnih.gov Upon TCR stimulation, IRAK-4 is recruited to specialized membrane domains known as lipid rafts, where it associates with other signaling proteins to initiate downstream pathways required for optimal activation of transcription factors like NF-κB. researchgate.net

Preclinical studies using IRAK-4 inhibitors have substantiated its role in T-cell biology:

T-Cell Activation and Proliferation: T-cells from individuals with an IRAK-4 deficiency show defects in activation and proliferation. nih.gov Pharmacological inhibition of IRAK-4 has been shown to impede the proliferation of T-cell acute lymphoblastic leukemia (T-ALL) cells, which have elevated levels of IRAK-4. nih.govscitechnol.comnih.gov An IRAK-1/4 inhibitor was also found to block the pro-proliferative effects of Interleukin-1 (IL-1) on CD8 T-cells, ablating their expansion. aai.org

T-Cell Differentiation and Effector Function: The IRAK-4 pathway is implicated in T-cell differentiation. While some reports suggest IRAK1, a downstream target of IRAK-4, promotes differentiation towards IFN-γ and IL-17-producing T-cells, the precise role of IRAK-4 kinase activity is an area of active investigation. researchgate.net In preclinical models of pancreatic cancer, the loss of tumor-intrinsic IRAK-4 led to tumors that were more infiltrated with activated CD4 and CD8 T-cells, suggesting IRAK-4 signaling within cancer cells can create an immunosuppressive environment that limits T-cell function. frontiersin.org

Chemosensitization in T-Cell Malignancies: In T-ALL models, the inhibition of IRAK-1/4 signaling was found to sensitize the malignant T-cells to chemotherapeutic agents. nih.govscitechnol.comnih.gov This effect was linked to the destabilization of the anti-apoptotic protein MCL1, which is promoted by IRAK-1/4 signaling. nih.govnih.gov

Table 1: Effects of IRAK-4 Inhibition on T-Cell Populations

Influence on B-Cell Function

IRAK-4 is a key component of the signaling pathway downstream of the adaptor protein MyD88, which is crucial for mediating signals from most TLRs. rupress.org This pathway is particularly relevant for B-cell function, as aberrant signaling can lead to B-cell proliferation and survival, especially in malignancies. ashpublications.orgrupress.org A specific activating mutation in MyD88 (L265P) is frequently found in B-cell lymphomas, such as the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), leading to constitutive IRAK-4-dependent signaling. ashpublications.orgfrontiersin.org

Studies with specific IRAK-4 inhibitors have demonstrated efficacy in blocking pathological B-cell activity:

Inhibition of Malignant B-Cell Proliferation: The IRAK-4 inhibitor ND-2158 has been shown to effectively reduce the proliferation of ABC-DLBCL cell lines that harbor the MyD88 L265P mutation. ashpublications.org This effect is specific, as cell lines lacking this mutation were not similarly affected. ashpublications.org Knockdown of IRAK-4 via RNAi in these mutant cell lines also inhibited NF-κB activation and resulted in rapid apoptosis, highlighting the dependency of these cancer cells on the IRAK-4 pathway for survival. frontiersin.org

Synergy with BCR Pathway Inhibitors: Research has revealed a synergistic effect when combining IRAK-4 inhibition with the blockade of key nodes in the B-cell receptor (BCR) signaling network. ashpublications.orgfrontiersin.org For instance, combining the IRAK-4 inhibitor ND-2158 with inhibitors of BTK (ibrutinib) or PI3Kδ resulted in a much more potent blockade of ABC-DLBCL proliferation than either agent alone. ashpublications.org This suggests that dual targeting of the TLR/MyD88 and BCR pathways may be a beneficial therapeutic strategy for certain B-cell lymphomas. frontiersin.org

Role in Autoimmunity: In the context of autoimmunity, immune complexes from patients with systemic lupus erythematosus and rheumatoid arthritis can activate B-cells. aai.org However, studies have shown that unlike plasmacytoid dendritic cells (pDCs), B-cell activation in this context appears to be independent of IRAK-4's kinase activity, suggesting a more dominant scaffolding role for IRAK-4 in human B-cells for certain TLR-mediated responses. aai.org

Table 2: Anti-Proliferative Effects of IRAK-4 Inhibition on B-Cell Lines

Molecular Basis of Irak Inhibitor 4 Interaction and Design Principles

Structural Analysis of IRAK4 Kinase Domain and Inhibitor Binding

The design of potent and selective IRAK4 inhibitors is heavily reliant on exploiting the unique structural topology of its kinase domain. Crystal structures of IRAK4 in complex with various inhibitors have elucidated the key features of the binding site. medchemexpress.comnih.gov

The IRAK4 kinase domain contains a canonical two-lobed structure typical of protein kinases, with the ATP-binding site situated in the cleft between the N-terminal and C-terminal lobes. nih.gov The binding of inhibitors like IRAK inhibitor 4 occurs within this ATP pocket, competitively blocking the binding of the natural substrate, ATP. Several key regions within this pocket are crucial for inhibitor interaction:

ATP-Binding Site : This pocket is the primary target for competitive inhibitors. It is comprised of a hinge region, a hydrophobic region, and a solvent-exposed area. genecards.org The chemical structure of this compound, featuring a complex scaffold of benzimidazole (B57391) linked to an indazole, is designed to occupy this site. biochembest.com

Hinge Region : This flexible segment connects the N- and C-lobes and forms critical hydrogen bonds with inhibitors. Typically, residues like Met265 are key interaction points, where the backbone amide and carbonyl groups can act as hydrogen bond donors and acceptors. nih.govvulcanchem.com Inhibitors often feature a "hinge-binding" motif, such as an amide linker, to anchor themselves in the active site. nih.gov

Tyrosine Gatekeeper : A distinctive feature of the IRAK kinase family is the presence of a tyrosine residue (Tyr262) at the gatekeeper position, which controls access to a deeper hydrophobic pocket. medchemexpress.comtargetmol.com In most other kinases, this position is occupied by a smaller residue like threonine or methionine. The bulky side chain of Tyr262 interacts with a conserved glutamate (B1630785) (Glu233) in the αC-helix. medchemexpress.com This interaction pulls the αC-helix into an active orientation and, crucially, abolishes the hydrophobic back pocket that is often exploited in the design of other kinase inhibitors. medchemexpress.com This unique feature is a primary determinant for designing selective IRAK4 inhibitors. targetmol.cominvivochem.com

Binding Pocket FeatureKey ResiduesRole in Inhibition
Hinge RegionMet265, Val263Forms hydrogen bonds with inhibitor scaffold, anchoring the molecule.
GatekeeperTyr262Unique to IRAK family; interacts with αC-helix, prevents access to back pocket, and is a key target for achieving selectivity.
Front PocketN/AAn extended solvent-exposed region that can be exploited to enhance inhibitor selectivity.
Catalytic LysineLys213Forms a salt bridge with Glu233 in the active state; can have polar interactions with inhibitors.

The IRAK4 kinase domain exhibits significant conformational flexibility, a property that is central to its regulation and can be exploited by inhibitors. dcchemicals.comadooq.com The binding of different ligands can stabilize distinct conformational states:

DFG Motif Conformation : The Asp-Phe-Gly (DFG) motif at the start of the activation loop can adopt a "DFG-in" or "DFG-out" conformation. The "DFG-in" state is characteristic of an active kinase, where the aspartate is positioned to coordinate magnesium ions for catalysis. dcchemicals.com The "DFG-out" conformation represents an inactive state, where the phenylalanine residue occupies the ATP-binding site. dcchemicals.comadooq.com Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors, such as ponatinib, stabilize the inactive "DFG-out" state by occupying an adjacent hydrophobic pocket created by the conformational flip. dcchemicals.comadooq.com

αC-Helix Position : The αC-helix can be in an "αC-in" (active) or "αC-out" (inactive) position. dcchemicals.com In the "αC-in" state, a critical salt bridge between Lys213 and Glu233 is formed, organizing the active site for catalysis. The interaction between the Tyr262 gatekeeper and Glu233 in IRAK4 tends to hold the αC-helix in the active "αC-in" conformation. medchemexpress.com

Structural studies of unphosphorylated IRAK4 have revealed that it can adopt various conformations depending on the bound inhibitor, highlighting its intrinsic flexibility. adooq.com An inhibitor like this compound, which is an ATP-competitive compound, would be classified as a Type I inhibitor, binding to and stabilizing the "DFG-in" active conformation.

The development of selective IRAK4 inhibitors hinges on exploiting its unique structural characteristics that differentiate it from the rest of the human kinome. targetmol.com

Unique Tyrosine Gatekeeper (Tyr262) : As mentioned, this is the most significant feature. Its bulky nature prevents inhibitors from accessing a deep back pocket, a common strategy for achieving selectivity in other kinases. medchemexpress.comtargetmol.com Therefore, potent and selective IRAK4 inhibitors must be designed to interact favorably with the Tyr262-constrained pocket.

Extended Front Pocket : The ATP-binding site of IRAK4 features an extended front area that is not occupied by ATP itself. targetmol.com This region provides an opportunity for inhibitor scaffolds to be extended outwards, forming additional interactions and enhancing both potency and selectivity. targetmol.com

N-Terminal Lobe Distinction : The N-terminal lobe of the IRAK4 kinase domain has a unique loop insertion following an extended N-terminal helix, providing another structural feature that can be leveraged for inhibitor design.

Conformational Changes Upon this compound Binding

Strategies for Enhancing Selectivity of this compound

Achieving high selectivity is a paramount challenge in the development of any kinase inhibitor, given the high degree of conservation in the ATP-binding sites across the human kinome. For this compound, this involves minimizing activity against closely related kinases and the broader kinome.

Addressing Cross-Reactivity with Homologous Kinases (e.g., IRAK1, TAK1)

The IRAK family proteins and TGFβ-activated kinase 1 (TAK1) share high sequence identity within their ATP-binding pockets, which complicates the development of highly selective inhibitors. nih.govresearchgate.net IRAK1, in particular, is a common off-target for IRAK4 inhibitors. Recent research, however, suggests that dual inhibition of IRAK1 and IRAK4 may offer a more effective therapeutic approach for certain hematologic malignancies by preventing functional compensation by IRAK1. patsnap.com

Consequently, some inhibitors are intentionally developed to be potent against both IRAK1 and IRAK4. An example is the compound HS-243, which was identified through the exploration of analogs of a TAK1 inhibitor and exhibits exquisite selectivity for both IRAK-1 (IC₅₀ = 24 nM) and IRAK-4 (IC₅₀ = 20 nM) with minimal activity against TAK1 (IC₅₀ = 0.5 μM). nih.govresearchgate.netaxonmedchem.com

For applications where IRAK4-specific inhibition is desired, strategies focus on exploiting subtle structural differences between the kinases. The development of highly selective inhibitors, such as BMS-986126, demonstrates that this is achievable. BMS-986126 potently inhibits IRAK4 with an IC₅₀ of 5.3 nM and is over 100-fold selective against a panel of 214 other kinases. nih.gov Similarly, the compound BI1543673 is noted for its unique selectivity profile, which includes selectivity against other IRAK family members. opnme.com Future design strategies aim to introduce structural modifications, such as adding bulky substituents to a pyridyl moiety, to enforce a rigid conformation that promotes specific interactions within the IRAK4 binding site while disfavoring binding to off-target kinases. tandfonline.com

Table 1: Selectivity Profile of Representative IRAK Kinase Inhibitors

Compound IRAK4 IC₅₀ (nM) IRAK1 IC₅₀ (nM) TAK1 IC₅₀ (nM) Reference(s)
HS-243 20 24 500 nih.govresearchgate.netaxonmedchem.com
BMS-986126 5.3 >100-fold selective >100-fold selective nih.gov
Zabedosertib (B3324631) (BAY1834845) 212 (at 1mM ATP) - - acs.org
Emavusertib (B3028269) (CA-4948) 57 - - frontiersin.org
IRAK-1/4 Inhibitor I 300 200 - medchemexpress.com

Computational Approaches for Selectivity Profiling

Alongside experimental screening, computational methods are indispensable for predicting and understanding inhibitor selectivity. nih.gov These approaches can triage compounds before synthesis and provide rationale for observed selectivity profiles.

One powerful method is the "binding site signature (BSS)" approach, which utilizes the 3D structural information of a kinase-inhibitor complex to predict the inhibitor's off-target activity across the entire human kinome. nih.gov This method has demonstrated high prediction accuracy and can propose new therapeutic uses for existing inhibitors by identifying previously unknown targets. nih.gov

Quantitative structure-activity relationship (QSAR) models are also widely used. nih.gov Both 2D and 3D-QSAR models can predict the binding profiles of inhibitors against a large number of kinases. mdpi.comtandfonline.com For example, 3D-QSAR analyses combined with structure-based design have been successfully used to guide the synthesis of IRAK4 inhibitors with improved potency and permeability. tandfonline.com

Other computational strategies include chemical genomics-based virtual screening (CGBVS), which uses both chemical and protein sequence descriptors to predict interactions, and the analysis of binding site similarity networks. frontiersin.org By integrating structural data with known inhibitor profiles, these network models can infer potential off-target interactions and guide the design of more selective compounds. frontiersin.org These computational tools are crucial for navigating the complex landscape of the human kinome to develop inhibitors with the desired selectivity profile. nih.gov

Methodological Approaches in Irak Inhibitor 4 Research

Biochemical and Cell-Based Assay Development

A variety of biochemical and cell-based assays are fundamental to the characterization of IRAK inhibitor 4. These assays allow for the precise measurement of its inhibitory effects on its molecular target and the subsequent cellular signaling pathways.

In Vitro Kinase Activity Assays

In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on its target enzyme. In the case of this compound, these assays measure its ability to block the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). genecards.org One study noted that while some IRAK inhibitors show extensive off-target activity, others have greater specificity. nih.gov For instance, a KINOMEscan analysis revealed that at a concentration of 250 nM, "IRAK inhibitor-4" inhibited IRAK1 and IRAK4 by approximately 20%. nih.gov This type of assay is crucial for quantifying the potency and selectivity of the inhibitor.

Cellular Target Engagement Assays (e.g., IRAK1 Activation/Phosphorylation)

To confirm that this compound interacts with its intended target within a living cell, researchers utilize cellular target engagement assays. A key indicator of IRAK4 activation is the subsequent phosphorylation of its substrate, IRAK1. genecards.org Upon stimulation of pathways involving Toll-like receptors (TLRs) or the IL-1 receptor, IRAK4 phosphorylates IRAK1. nih.gov Assays to measure this event are often conducted in cell lines like human monocytic THP-1 cells. medchemexpress.com Following stimulation with an agent like lipopolysaccharide (LPS), the phosphorylation of downstream proteins can be analyzed. medchemexpress.comtargetmol.com For example, a lack of IRAK4 leads to a significant reduction in the phosphorylation of p65, a component of the NF-κB complex. targetmol.com Western blot analysis is a common method to detect the levels of phosphorylated IRAK1, providing evidence of the inhibitor's engagement with its target in a cellular environment. medchemexpress.com

Cytokine Release Assays

A primary functional outcome of IRAK4 inhibition is the suppression of pro-inflammatory cytokine production. adooq.com Cytokine release assays are therefore vital for evaluating the efficacy of this compound. These assays typically involve stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs) or alveolar macrophages (AMs), with a TLR agonist like LPS, and then measuring the subsequent release of cytokines like IL-6. medchemexpress.comtargetmol.com It has been shown that an IRAK1/4 inhibitor can suppress LPS-mediated IL-6 production. medchemexpress.com Similarly, the combination of an IRAK1/4 inhibitor and a Rip2 inhibitor can inhibit TLR2-mediated cytokine production in PBMCs from sarcoidosis patients. medchemexpress.com

Table 1: Example of Cell Types and Stimulants in Cytokine Release Assays

Cell TypeStimulantCytokine MeasuredReference
THP-1 cellsM. bovis BCG Moreau, E. coli LPSTNF-α, IL-12/23p40 medchemexpress.com
Alveolar Macrophages (AMs)LPSIL-6 targetmol.com
Sarcoidosis PBMCsTLR2 agonistVarious cytokines medchemexpress.com

Reporter Gene Assays for Downstream Pathway Activation

To assess the impact of this compound on the activation of downstream transcription factors, reporter gene assays are employed. The IRAK4 signaling pathway culminates in the activation of transcription factors such as NF-κB, which drives the expression of inflammatory genes. nih.govgenecards.org In a typical reporter assay, cells are engineered to express a reporter gene, like luciferase, under the control of an NF-κB-responsive promoter. nih.gov Stimulation with an agonist like IL-1β would normally lead to an increase in luciferase activity. nih.gov The addition of an IRAK inhibitor is expected to reduce this IL-1β-induced luciferase activity, demonstrating its inhibitory effect on the signaling cascade. nih.gov

Preclinical Animal Model Development and Characterization

The evaluation of this compound's effectiveness in vivo requires the use of preclinical animal models that mimic human diseases.

Establishment of Relevant Disease Phenotypes

To test the therapeutic potential of this compound, researchers establish animal models with disease characteristics driven by IRAK4-dependent pathways. For inflammatory conditions, models like collagen-induced arthritis can be utilized. dcchemicals.com In oncology, particularly for certain B cell lymphomas, xenograft models are pertinent. nih.gov For example, lymphomas with a specific mutation (L265P) in the MYD88 gene, which leads to constitutive activation of the IRAK pathway, are sensitive to IRAK4 inhibition. nih.govdcchemicals.com In such xenograft models, treatment with an IRAK4 inhibitor has been shown to suppress tumor growth. dcchemicals.com Furthermore, IRAK4 has been found to be overexpressed and activated in T-cell acute lymphoblastic leukemia (T-ALL), suggesting another potential application for IRAK inhibitors. medchemexpress.comtargetmol.com Animal models are also crucial for studying the role of IRAK4 in infectious diseases. For instance, IRAK-4 deficient mice show increased bacterial burden and reduced survival following certain infections. medchemexpress.comtargetmol.com

Pharmacodynamic Biomarker Identification and Measurement

The investigation of this compound relies on robust pharmacodynamic (PD) biomarkers to confirm target engagement and understand the biological effects of the compound. These biomarkers are crucial for establishing a link between drug exposure and the modulation of the intended signaling pathway. Research efforts have focused on identifying and measuring biomarkers downstream of IRAK4 activation in various biological samples.

A key pharmacodynamic biomarker identified in the context of IRAK4 inhibition is the phosphorylated form of NF-κB p50 (p-p50). curis.com In research involving the IRAK4 inhibitor CA-4948, immunohistochemical assays were developed to measure the expression of NF-κB phospho-p50 (S337) in tumor biopsy samples from patients with Non-Hodgkin's Lymphoma (NHL). curis.com Studies showed that expression of NF-κB p-p50 could serve as a potential predictive and pharmacodynamic marker, with its downregulation observed in 3D lymphoma organoids and in paired tumor biopsy samples from NHL patients following treatment with the inhibitor. curis.com

Another critical set of PD biomarkers includes pro-inflammatory cytokines, whose production is mediated by the IRAK4 signaling pathway. acrabstracts.orgfrontiersin.orgresearchgate.net Following ex vivo stimulation of whole blood with lipopolysaccharide (LPS), a TLR4 agonist, the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured. frontiersin.orgresearchgate.net Inhibition of IRAK4 is expected to suppress the release of these cytokines. For instance, studies with the IRAK4 inhibitor zabedosertib (B3324631) demonstrated a dose-dependent inhibition of IL-6 secretion after ex vivo LPS stimulation. frontiersin.org Similarly, the novel inhibitor DW18134 was shown to dose-dependently inhibit the secretion of TNF-α and IL-6 in primary peritoneal macrophages. researchgate.net Mechanistic pharmacodynamic models have been developed to characterize this modulation of pathway biomarkers following the administration of an IRAK4 inhibitor, helping to translate preclinical findings. nih.gov

Beyond cytokines, researchers also assess the phosphorylation status of proteins directly downstream of IRAK4. In preclinical models, the novel inhibitor DW18134 was shown to inhibit the phosphorylation of both IRAK4 itself and IKK in primary peritoneal macrophages. researchgate.net In studies of another IRAK4 inhibitor, emavusertib (B3028269), mass spectrometry was used to evaluate the phosphorylation status of peptides in isolated microtubules from lung cancer cell lines, identifying decreased phosphorylation of motility proteins like myosin heavy-chain 9 as a downstream effect of IRAK4 inhibition. aacrjournals.org

Table 1: Examples of Pharmacodynamic Biomarkers in this compound Research

Biomarker Category Specific Biomarker Method of Measurement Model System Reference
Transcription Factor Phospho-NF-κB p50 (S337) Immunohistochemistry (IHC) Non-Hodgkin's Lymphoma (NHL) patient biopsies, 3D organoids curis.com
Cytokines TNF-α, IL-6, IL-10, IL-12 ELISA, Ex vivo whole blood stimulation assays Murine lupus models, Peritonitis models, Macrophage cell lines frontiersin.orgresearchgate.netaai.org
Downstream Kinases Phospho-IKK Immunoblotting Macrophage cell lines researchgate.net
Target Protein Phospho-IRAK4 Immunoblotting Macrophage cell lines researchgate.net

| Microtubule Proteins | Phospho-myosin heavy-chain 9 | Mass Spectrometry | Lung cancer cell lines | aacrjournals.org |

Assessment of Efficacy Endpoints in Disease Models

The therapeutic potential of this compound is evaluated across a range of preclinical disease models, each with specific efficacy endpoints to quantify the compound's effect. These models span autoimmune diseases, inflammatory conditions, and various cancers.

In murine models of lupus (MRL/lpr and NZB/NZW), the efficacy of the IRAK4 inhibitor BMS-986126 was assessed by measuring its impact on key pathological features of the disease. aai.org Efficacy endpoints included the dose-dependent suppression of dsDNA-specific autoantibody titers and the reduction of immunoglobulin deposition in the kidneys. aai.org Furthermore, the levels of disease-associated cytokines, such as IL-10 and IL-12, were measured and found to be suppressed by the inhibitor. aai.org

For inflammatory conditions like osteoarthritis, research has utilized rabbit models where synovitis is induced. In one study, adenovirus-mediated knockdown of IRAK4 was shown to have a protective effect on cartilage, assessed by H&E staining and micro-computerized tomography (μCT). nih.govnih.gov Efficacy was also determined by measuring the levels of inflammatory mediators like IL-1β, TNF-α, and MMP-13 in the synovial fluid via ELISA, with IRAK4 knockdown leading to a significant reduction. nih.govnih.gov In models of peritonitis and inflammatory bowel disease (IBD), the efficacy of the inhibitor DW18134 was demonstrated by a significant reduction in the disease activity index (DAI), attenuation of inflammatory tissue injury, and reduced serum levels of TNF-α and IL-6. researchgate.net

In the context of oncology, particularly hematologic malignancies, efficacy is often measured by the impact on tumor growth and cancer cell survival. In xenograft models of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), treatment with the IRAK4 inhibitor CA-4948 was assessed by its ability to abrogate leukemic growth. nih.gov Efficacy in patient-derived xenograft (PDX) models was further confirmed by transplanting cells from treated mice into secondary recipients, where negligible engraftment was observed, suggesting the targeting of disease-propagating cells. nih.gov For Non-Hodgkin's Lymphoma, clinical response categories such as stable disease (SD) and progressive disease (PD) are used as endpoints in early phase trials. curis.com In solid tumors, such as lung cancer, efficacy endpoints in xenograft models include the reduction in the growth of tumors. aacrjournals.org

Table 2: Efficacy Endpoints for this compound in Preclinical Disease Models

Disease Model Specific Endpoint Method of Assessment Reference
Murine Lupus (MRL/lpr, NZB/NZW) dsDNA autoantibody titers, Kidney Ig deposition, Serum cytokines (IL-10, IL-12) ELISA, Immunohistochemistry aai.org
Rabbit Osteoarthritis Cartilage damage, Synovial fluid cytokines (IL-1β, TNF-α, MMP-13) Histology (H&E), μCT, ELISA nih.govnih.gov
Murine Inflammatory Bowel Disease (DSS-colitis) Disease Activity Index (DAI), Inflammatory tissue injury Clinical scoring, Histology researchgate.net
AML/MDS Xenografts Leukemic growth, Secondary engraftment potential In vivo imaging, Flow cytometry nih.gov
Lung Cancer Xenografts Tumor growth Caliper measurement aacrjournals.org

| Non-Hodgkin's Lymphoma (Clinical) | Clinical response (Stable Disease, Progressive Disease) | RECIST criteria | curis.com |

Molecular Biology and Genetic Tools

Molecular biology and genetic engineering techniques are indispensable for validating IRAK4 as a therapeutic target and for elucidating the mechanisms of action of its inhibitors. These tools allow researchers to manipulate the expression of IRAK4 and its isoforms to study the resulting cellular and organismal phenotypes.

Gene Knockdown and Knockout Studies (e.g., shRNA, CRISPR)

Gene silencing techniques are widely used to mimic the pharmacological inhibition of IRAK4, providing a genetic basis for the effects observed with small molecule inhibitors. Short hairpin RNA (shRNA) and small interfering RNA (siRNA) are used for transient or stable knockdown of IRAK4 expression. For example, siRNA-mediated inhibition of IRAK4 in mice with melanoma was shown to increase programmed cell death and slow tumor growth. wikipedia.org In a study on the shrimp Penaeus monodon, a novel shRNA construct (pSh-IRAK4) was developed to study the gene's role in the immune system, successfully suppressing IRAK4 mRNA production by over 80%. was.org In a rabbit model of osteoarthritis, an adenovirus vector delivering shRNA against IRAK4 (Ad-shIRAK4) was injected into the knee joint, leading to reduced IRAK4 expression in the synovium and subsequent suppression of the inflammatory response. nih.govnih.gov

The CRISPR/Cas9 system has enabled precise and permanent knockout of the IRAK4 gene. This technology has been used to generate isogenic cell lines that are proficient or deficient for IRAK4, which are then used for comparative studies. ashpublications.org For instance, CRISPR-Cas9 was used to create IRAK4 knockout (KO) THP1 acute myeloid leukemia (AML) cells. These KO cells were then used in a large-scale drug screen to identify synthetic lethal interactions with IRAK4 deficiency. ashpublications.org In lung cancer research, CRISPR-mediated IRAK4 KO in H23 lung cancer cells resulted in a significant reduction in cancer cell invasion. aacrjournals.org Similarly, in colorectal cancer research, polyclonal MC38 cell lines with stable IRAK4 ablation via CRISPR/Cas9 showed severely defective clonogenic and anchorage-independent growth. jci.org

Overexpression of IRAK4 Isoforms in Disease Models

A critical area of IRAK4 research involves the study of different IRAK4 protein isoforms, particularly in the context of cancer. frontiersin.org Mutations in splicing factor genes, such as U2AF1 and SF3B1, are common in myelodysplastic syndromes (MDS) and AML. nih.govnih.gov These mutations lead to alternative splicing of IRAK4 pre-mRNA, resulting in the overexpression of a longer, hypermorphic isoform known as IRAK4-Long (IRAK4-L). nih.govfrontiersin.orgelifesciences.orgbiorxiv.org In contrast, normal hematopoietic cells predominantly express a shorter, hypomorphic isoform (IRAK4-S). nih.gov

IRAK4-L retains the ability to associate with the adaptor protein MyD88 within the myddosome complex, leading to maximal activation of downstream NF-κB signaling, which promotes leukemic cell survival. nih.govelifesciences.orgbiorxiv.org Research has shown that expression of the IRAK4-L isoform is directly mediated by mutant U2AF1 and SF3B1. nih.govfrontiersin.org To study the functional consequences of this, researchers use molecular biology tools to overexpress specific IRAK4 isoforms in cell lines. For example, by transfecting cells with constructs encoding either IRAK4-L or IRAK4-S, scientists can directly compare their signaling capacity and impact on cell behavior. biorxiv.org These studies have established that AML cell lines with higher expression of IRAK4-L are more sensitive to pharmacological IRAK4 inhibition, highlighting the importance of this isoform as both a biomarker and a therapeutic target. nih.govnih.gov

Computational and Structural Biology Techniques

Computational and structural biology methods are integral to the discovery and optimization of IRAK4 inhibitors. These techniques provide atomic-level insights into the interaction between inhibitors and the IRAK4 kinase domain, guiding the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used extensively in the initial stages of IRAK4 inhibitor research. It predicts the preferred binding orientation of a small molecule to its protein target. mdpi.commdpi.comnih.gov In a typical workflow, a library of compounds is virtually screened by docking them into the ATP-binding site of an IRAK4 crystal structure or homology model. mdpi.combenthamdirect.comnih.gov The binding modes of the top-scoring compounds are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with crucial residues in the active site like the hinge residue Met265 and the unique tyrosine gatekeeper residue Tyr262. mdpi.commdpi.comresearchgate.net For example, docking studies have been used to identify novel hit molecules from chemical libraries and to rationalize the structure-activity relationships (SAR) of a series of inhibitors. mdpi.commdpi.com

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and refined view of the inhibitor-protein complex. MD simulations model the movement of atoms in the complex over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of the protein. mdpi.combenthamdirect.comnih.gov For instance, MD simulations of 10 to 50 nanoseconds have been used to validate the binding modes of newly identified or designed IRAK4 inhibitors. mdpi.combenthamdirect.com These simulations can confirm the stability of key hydrogen bonds and other interactions observed in docking, providing greater confidence in the proposed binding hypothesis. benthamdirect.comnih.gov Furthermore, advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations are applied to the MD simulation trajectories to estimate the binding free energy, helping to rank compounds and identify which active site residues contribute most significantly to binding affinity. mdpi.comdntb.gov.ua

Table 3: List of Compounds Mentioned

Compound Name Type/Class Research Context
CA-4948 (Emavusertib) IRAK4 Inhibitor Pharmacodynamic biomarker studies, Hematologic malignancy models
BMS-986126 IRAK4 Inhibitor Murine lupus models
Zabedosertib (BAY1834845) IRAK4 Inhibitor Pharmacodynamic biomarker studies
DW18134 IRAK4 Inhibitor Inflammatory disease models (peritonitis, IBD)
PF-06650833 (Zimlovisertib) IRAK4 Inhibitor Mentioned as a clinical-stage IRAK4 inhibitor
ND-2158 IRAK4 Inhibitor Hematologic malignancy models (ABC DLBCL)
ND-2110 IRAK4 Inhibitor Hematologic malignancy models (ABC DLBCL)
IGYZT01060 IRAK4 Inhibitor Sepsis models
AS2444697 IRAK4 Inhibitor Diabetic nephropathy models
Gilteritinib FLT3 Inhibitor Comparator drug in AML model
CC-885 CELMoD Used in synthetic lethality screen with IRAK4 KO
Azacitidine Chemotherapy Combination therapy in AML/MDS trial
Venetoclax (B612062) BCL-2 Inhibitor Combination therapy in AML/MDS trial
Ibrutinib (B1684441) BTK Inhibitor Combination therapy in ABC DLBCL model
ABT-199 BCL-2 Inhibitor Combination therapy in ABC DLBCL model

| Dexamethasone | Corticosteroid | Comparator drug in sepsis model |

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational chemistry method used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. This approach is pivotal in modern drug discovery for optimizing lead compounds and designing new molecules with enhanced potency. In the context of IRAK4 inhibitor research, 3D-QSAR studies have been applied to various chemical scaffolds to elucidate the key structural features required for potent inhibition.

Researchers have successfully developed robust 3D-QSAR models for several series of IRAK4 inhibitors, including 4,6-diaminonicotinamide (B1618703) and N²,N⁴-diphenylpyrimidine-2,4-diamine (DPDA) derivatives. nih.govnih.govtandfonline.com These models are built by aligning a training set of molecules with known inhibitory activities (typically expressed as pIC₅₀ values) and calculating steric and electrostatic fields around them. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) are then employed to generate a statistical model that predicts the activity of new, untested compounds. mdpi.com

The reliability of these models is assessed using several statistical parameters. For instance, in a study on diaminonicotinamide derivatives, a region-focused CoMFA (RF-CoMFA) model yielded a cross-validated correlation coefficient (q²) of 0.751 and a non-cross-validated correlation coefficient (r²) of 0.911, indicating strong predictive power. nih.govmdpi.com

Table 1: Example Statistical Validation of a 3D-QSAR Model for IRAK4 Inhibitors

Parameter Description Reported Value
Cross-validated correlation coefficient; a measure of the model's predictive ability. 0.751 nih.govmdpi.com
Non-cross-validated correlation coefficient; a measure of the model's internal consistency. 0.911 nih.govmdpi.com

| ONC | Optimal Number of Components; the number of principal components that yields the best predictive model. | 4 nih.govmdpi.com |

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions where modifications to the inhibitor's structure are likely to impact its biological activity. These maps guide medicinal chemists in making strategic modifications to improve potency and selectivity. mdpi.com This approach has proven instrumental in designing novel IRAK4 inhibitors with predicted activities superior to the initial lead compounds. nih.govmdpi.com

X-ray Crystallography of IRAK4-Inhibitor Complexes

X-ray crystallography is an essential technique that provides atomic-level insights into how inhibitors bind to their target proteins. For IRAK4, numerous crystal structures have been solved, revealing the binding modes of various inhibitor scaffolds and informing structure-based drug design efforts. mdpi.comacs.org This section focuses on the crystal structure of IRAK4 in complex with a specific methyl ether isoquinoline (B145761) inhibitor, designated as compound 4 in a 2024 study analyzing the structure-activity relationships (SAR) of the clinical candidate Zimlovisertib (PF-06650833). nih.govacs.org

The crystal structure of the human IRAK4 kinase domain bound to inhibitor 4 was determined at a high resolution of 1.98 Å and has been deposited in the Protein Data Bank (PDB) under the accession code 8W3W . nih.govrcsb.org

Table 2: Crystallographic Data for IRAK4 in Complex with Inhibitor 4

Parameter Details
PDB ID 8W3W rcsb.org
Inhibitor Compound 4 (7-methoxy-1-{[(2S)-5-oxopyrrolidin-2-yl]methoxy}isoquinoline-6-carboxamide) nih.govrcsb.org
Organism Homo sapiens rcsb.org
Method X-ray Diffraction rcsb.org
Resolution 1.98 Å rcsb.org
R-Value Work 0.192 rcsb.org

| R-Value Free | 0.213 rcsb.org |

The high-resolution structure provides a precise map of the molecular interactions between inhibitor 4 and the IRAK4 active site. nih.gov Analysis of the complex reveals several key binding interactions:

Hinge Binding: The inhibitor forms a critical two-point hydrogen bond interaction with the backbone of residues Met265 and Val263 in the hinge region of the kinase. nih.gov This is a common feature for many kinase inhibitors and anchors the molecule in the ATP-binding pocket.

Intramolecular Hydrogen Bond: The compound maintains a planar conformation through an intramolecular hydrogen bond between its ether oxygen and the amide group. nih.gov

Gatekeeper Interaction: The methyl ether substituent on the isoquinoline ring is positioned close to the gatekeeper residue, Tyr262, engaging in a van der Waals interaction. nih.gov The unique tyrosine gatekeeper is a distinguishing feature of the IRAK family and a key target for achieving inhibitor selectivity.

The detailed structural understanding gained from this co-crystal structure was crucial for explaining a non-linear structure-activity relationship observed within its chemical series, thereby guiding further optimization efforts. nih.gov

Future Directions in Irak Inhibitor 4 Research

Exploration of Combination Therapeutic Strategies with IRAK Inhibitor 4

To enhance anti-tumor efficacy and overcome resistance mechanisms, researchers are actively investigating the combination of this compound with other targeted therapies and conventional chemotherapeutic agents. The rationale lies in the potential for synergistic effects by targeting multiple oncogenic signaling pathways simultaneously.

Synergy with Other Targeted Therapies (e.g., BTK, PI3K, FLT3 Inhibitors)

Preclinical studies have demonstrated that combining this compound with inhibitors of Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and FMS-like tyrosine kinase 3 (FLT3) can lead to enhanced anti-cancer activity. frontiersin.orgfrontiersin.org This is particularly relevant in hematologic malignancies where parallel signaling pathways can drive cancer cell survival and proliferation. frontiersin.org

In B-cell lymphomas, persistent IRAK4 signaling has been identified as a resistance mechanism in patients treated with BTK inhibitors. nih.govresearchgate.net Combining an IRAK4 inhibitor, such as emavusertib (B3028269), with a BTK inhibitor like ibrutinib (B1684441) has shown synergistic killing of lymphoma cells. dana-farber.org This combination may even overcome acquired resistance to BTK inhibitors. frontiersin.orgnih.gov Similarly, in models of marginal zone lymphoma, emavusertib has shown synergy with the PI3K inhibitor idelalisib, particularly in cells that have developed resistance. nih.govresearchgate.net

In Acute Myeloid Leukemia (AML) with FLT3 mutations, inhibition of FLT3 can lead to the compensatory activation of IRAK1/4 signaling, contributing to adaptive resistance. nih.gov Dual targeting of both FLT3 and IRAK4 has shown promise in preclinical models, suggesting a rational combination strategy. nih.govnih.gov The development of dual FLT3/IRAK4 inhibitors like emavusertib is a direct result of this understanding. onclive.com

Table 1: Preclinical and Clinical Findings on this compound Combination Therapies

Combination Partner Cancer Type Key Findings Reference(s)
BTK Inhibitors (e.g., ibrutinib) B-cell Lymphomas (MCL, ABC-DLBCL) Synergistic anti-lymphoma activity; may overcome BTK inhibitor resistance. frontiersin.orgnih.govresearchgate.net
PI3K Inhibitors (e.g., idelalisib) Marginal Zone Lymphoma (MZL) Strong synergy, especially in PI3K inhibitor-resistant cells. nih.govresearchgate.net
FLT3 Inhibitors (e.g., quizartinib) Acute Myeloid Leukemia (AML) Overcomes adaptive resistance to FLT3 inhibition by blocking compensatory IRAK1/4 activation. frontiersin.orgnih.gov
BCL-2 Inhibitors (e.g., venetoclax) ABC-DLBCL, AML Synergistic induction of apoptosis. nih.govnih.gov
Chemotherapy (e.g., gemcitabine) Pancreatic Ductal Adenocarcinoma (PDAC), Colorectal Cancer (CRC) Potentiates the cytotoxic effects of chemotherapy by suppressing NF-κB-mediated chemoresistance. frontiersin.orgnih.govaacrjournals.orgjci.org
Immunotherapy (e.g., anti-PD-1) Melanoma with Brain Metastases, Pancreatic Cancer Sensitizes tumors to immune checkpoint blockade. frontiersin.orgonclive.com

Adjuvant Potential with Chemotherapeutic Agents

The role of IRAK4 in promoting cell survival and chemoresistance, often through the activation of the NF-κB pathway, makes it an attractive target for combination with cytotoxic chemotherapy. nih.govaacrjournals.org In preclinical models of pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC), chemotherapy has been shown to enhance IRAK4 and NF-κB activity, which in turn protects cancer cells. frontiersin.orgjci.org The addition of an IRAK4 inhibitor can abrogate this protective effect and augment the killing efficacy of chemotherapeutic agents like gemcitabine (B846). nih.govaacrjournals.org These findings provide a strong rationale for clinical trials combining IRAK4 inhibitors with standard chemotherapy regimens in solid tumors. frontiersin.orgaacrjournals.org

Deeper Understanding of this compound Effects on Immune Cell Subsets

IRAK4 is a crucial mediator of innate immune signaling, and its inhibition can have profound effects on various immune cell populations. researchgate.net While IRAK4 deficiency in humans primarily leads to an increased susceptibility to certain bacterial infections in childhood, its role in the adult immune system is more nuanced. nih.gov Future research aims to dissect the specific effects of IRAK4 inhibition on different immune cell subsets to better predict both therapeutic efficacy and potential on-target side effects.

Novel Approaches in this compound Development

Beyond traditional small molecule kinase inhibitors, the field is advancing towards novel therapeutic strategies to target IRAK4, aiming for greater efficacy and the ability to address both the kinase and scaffolding functions of the protein.

Development of IRAK4 Protein Degraders

A significant limitation of kinase inhibitors is that they only block the catalytic function of the target protein, leaving its scaffolding function intact. nurixtx.comnih.gov In the case of IRAK4, its role as a scaffold in the assembly of the Myddosome signaling complex is critical for downstream signaling. nih.govnurixtx.com To overcome this, researchers are developing Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of the entire IRAK4 protein. nurixtx.comresearchgate.net

These bifunctional molecules link an IRAK4-binding molecule to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nurixtx.comnih.gov This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK4, effectively eliminating both its kinase and scaffolding activities. nurixtx.comkymeratx.com Preclinical studies have shown that IRAK4 degraders, such as KT-474, can be more potent at inhibiting cytokine secretion compared to kinase inhibitors. nurixtx.combiognosys.com The development candidate NX-0479 is another example of an IRAK4 degrader being advanced for inflammatory diseases. nurixtx.com Dual degraders that target both IRAK1 and IRAK4 are also being developed and have shown superior cell-killing efficacy in certain cancer models compared to single-target degraders or dual enzymatic inhibitors. dana-farber.org

Identifying Biomarkers for Predicting Responsiveness to this compound

The identification of predictive biomarkers is crucial for patient stratification and ensuring that IRAK4 inhibitors are administered to individuals most likely to benefit. Research has begun to uncover several potential biomarkers, particularly in the context of hematological malignancies. ascopubs.orgascopubs.org

Mutations within the spliceosome genes, such as U2AF1 and SF3B1, have been linked to the expression of a hypermorphic long isoform of IRAK4 (IRAK4-L). frontiersin.orgfrontiersin.org This genetic linkage provides a clear rationale for targeting IRAK4 in patients with these mutations. Similarly, the MYD88 L265P mutation, prevalent in certain B-cell lymphomas, confers sensitivity to IRAK4 inhibition. frontiersin.orgmdpi.com This mutation leads to constitutive activation of the IRAK pathway, making it a prime target for inhibitors like emavusertib. frontiersin.orgmdpi.com

Clinical trial data has further highlighted biomarkers associated with response. In studies involving patients with high-risk myelodysplastic syndromes (hrMDS) and acute myeloid leukemia (AML) treated with the IRAK4 inhibitor emavusertib, distinct molecular profiles were observed in responders versus non-responders. ascopubs.orgascopubs.org For instance, hrMDS patients who responded to treatment tended to have lower baseline plasma levels of pro-inflammatory and angiogenic factors like Vascular Endothelial Growth Factor (VEGF-A) and the chemokine CXCL12. ascopubs.orgascopubs.org Responding hrMDS patients also showed decreased gene expression of the NFκB target gene IL1β. ascopubs.orgascopubs.org Conversely, in AML patients, higher baseline levels of VEGF-A were associated with a positive response, indicating that predictive biomarkers can be disease-specific. ascopubs.orgascopubs.org

These findings suggest that a combination of genetic mutations and baseline protein expression levels of inflammatory and angiogenic mediators could serve as a powerful predictive tool for assessing potential responses to IRAK4 inhibitor monotherapy. ascopubs.org

Table 1: Potential Biomarkers for Predicting Responsiveness to IRAK4 Inhibition

Biomarker CategoryBiomarkerAssociated Cancer Type(s)Association with ResponseCitation
Genetic Mutations MYD88 L265PB-cell Lymphomas (e.g., Marginal Zone Lymphoma)Confers sensitivity frontiersin.orgmdpi.com
Spliceosome Mutations (U2AF1, SF3B1)Myelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML)Induce expression of targetable IRAK4-L frontiersin.orgfrontiersin.org
Gene Expression IL1β (NFκB target gene)High-Risk Myelodysplastic Syndromes (hrMDS)Lower baseline expression in responders ascopubs.orgascopubs.org
Protein Levels (Plasma) VEGF-AHigh-Risk Myelodysplastic Syndromes (hrMDS)Lower baseline levels in responders ascopubs.orgascopubs.org
VEGF-AAcute Myeloid Leukemia (AML)Higher baseline levels in responders ascopubs.orgascopubs.org
CXCL12High-Risk Myelodysplastic Syndromes (hrMDS)Lower baseline levels in responders ascopubs.orgascopubs.org

Elucidating Mechanisms of Resistance to this compound in Disease Contexts

As with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells evade IRAK4 inhibition is essential for developing strategies to overcome or prevent resistance.

One major mechanism of resistance involves the activation of parallel or compensatory signaling pathways. Research has shown that while IRAK4 inhibitors can be effective, leukemic cells may develop resistance through the upregulation and activation of IRAK1. ashpublications.org This suggests that the kinase activity of IRAK1 can compensate for the inhibition of IRAK4, maintaining downstream pro-survival signaling. ashpublications.org This finding has led to the proposition that dual inhibition of both IRAK1 and IRAK4 may be required for a more durable therapeutic effect. ashpublications.org

In other contexts, resistance can be acquired through the activation of entirely different signaling pathways. For example, in marginal zone lymphoma cell lines that developed resistance to PI3K inhibitors, a reduced sensitivity to the IRAK4 inhibitor emavusertib was also observed. mdpi.com This acquired resistance was attributed to the activation of ERBB4-mediated signaling. mdpi.com

Furthermore, the tumor microenvironment and adaptive responses play a role. For instance, adaptive resistance to FLT3 inhibitors in AML has been linked to the activation of the TLR9/IRAK4 pathway, which can be overcome by co-treatment with an IRAK4 inhibitor. frontiersin.org This highlights how IRAK4 signaling can be a mechanism of resistance to other targeted agents, and conversely, how alterations in related pathways could potentially mediate resistance to IRAK4 inhibitors themselves. frontiersin.org The interplay between different signaling cascades, such as the B-cell receptor (BCR)/BTK pathway and the TLR/IRAK4 pathway, both of which activate NF-κB, suggests that dysregulation in one can potentially compensate for the inhibition of the other, leading to persistent disease. frontiersin.orgfrontiersin.org

Table 2: Elucidated and Potential Mechanisms of Resistance to IRAK4 Inhibition

Resistance MechanismDescriptionDisease ContextOvercoming StrategyCitation
Compensatory Kinase Activation Upregulation and activation of IRAK1 kinase activity, which compensates for IRAK4 inhibition and maintains downstream signaling.Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS)Dual inhibition of both IRAK1 and IRAK4. ashpublications.org
Activation of Parallel Pathways Activation of ERBB4-mediated signaling pathways.Marginal Zone Lymphoma (Models with acquired resistance to PI3K inhibitors)Combination therapies targeting multiple pathways. mdpi.com
Adaptive Pathway Activation Activation of the TLR/IRAK4 pathway itself can be a mechanism of resistance to other targeted therapies (e.g., FLT3 inhibitors), suggesting plasticity that could lead to resistance to IRAK4 inhibition.Acute Myeloid Leukemia (AML)IRAK4 inhibition can overcome resistance to other agents; combination therapy is key. frontiersin.org
Persistent Downstream Signaling Persistent NF-κB activation through parallel pathways, such as the BTK pathway, in the face of IRAK4 inhibition.B-cell LymphomasCombination with BTK inhibitors. frontiersin.orgfrontiersin.org

Q & A

Basic Research Questions

Q. What is the mechanistic role of IRAK inhibitor 4 in modulating TLR/IL-1R signaling pathways, and how can its specificity for IRAK4 be experimentally validated?

  • Answer : this compound selectively targets IRAK4, a kinase critical for downstream signaling of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). To validate specificity, researchers should:

  • Perform kinase inhibition assays comparing IRAK4 activity to off-target kinases (e.g., JNK1/2 or IRAK1) using recombinant proteins.
  • Use siRNA-mediated IRAK4 knockdown in cellular models (e.g., Jurkat or THP-1 cells) and compare inhibition efficacy with this compound treatment. Reduced NF-κB or MAPK activation in both conditions confirms target specificity .
    • Key Methodology : Combine biochemical assays (e.g., IC50 determination) with genetic validation (siRNA/CRISPR) to rule out off-target effects.

Q. What are the optimal solubility and storage conditions for this compound in in vitro studies?

  • Answer : this compound is soluble in DMSO (recommended stock concentration: 10–20 mM). For in vitro use:

  • Prepare working concentrations in cell culture media with ≤0.1% DMSO to avoid cytotoxicity.
  • Store lyophilized powder at -20°C; reconstituted solutions should be aliquoted and used within 1 month to prevent degradation .
    • Validation Tip : Monitor compound stability via HPLC or mass spectrometry after prolonged storage.

Q. How should researchers design dose-response experiments to assess this compound efficacy in inflammation models?

  • Answer :

  • Cell Models : Use primary macrophages or TLR-stimulated cell lines (e.g., HEK-Blue™ hTLR4 cells).
  • Dosing : Test a range of 0.1–10 μM, based on reported IC50 values (~160 nM for IRAK4). Include controls (e.g., IRAK4-IN-4 or IRAK inhibitor 1 for comparison).
  • Readouts : Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and NF-κB activation via luciferase reporters or phospho-IκBα Western blotting .

Advanced Research Questions

Q. How can nanoparticle co-encapsulation of this compound with pro-apoptotic agents (e.g., ABT-737) enhance therapeutic efficacy in hematologic cancers?

  • Answer : Co-encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves drug delivery and synergy:

  • Formulation : Use emulsion-solvent evaporation with PLGA, this compound, and ABT-737 (1:1 molar ratio). Characterize nanoparticles for size (100–200 nm via TEM/SEM), drug loading (HPLC), and release kinetics (PBS pH 7.4 with 0.5% Tween 80) .

  • In Vitro Validation : Assess apoptosis (Annexin V/7-AAD staining) and cytotoxicity (MTT assay) in leukemia cells (e.g., Jurkat). Synergy is confirmed via combination index (CI < 1) using CompuSyn software .

Q. How should researchers address contradictory reports on this compound’s IC50 values across different cellular models?

  • Answer : Discrepancies may arise from assay conditions or cell-type-specific signaling. Mitigation strategies include:

  • Standardized Assays : Use recombinant IRAK4 kinase assays (e.g., ADP-Glo™) under uniform ATP concentrations (1 mM).
  • Cellular Context : Compare inhibitor potency in isogenic cell lines with/without MYD88 mutations (common in lymphoma).
  • Cross-Validation : Benchmark against well-characterized inhibitors (e.g., IRAK4-IN-4, IC50 = 2.8 nM) .

Q. What advanced techniques are critical for evaluating this compound’s impact on non-canonical NF-κB pathways in autoimmune disease models?

  • Answer :

  • Pathway Analysis : Use phosphoproteomics (LC-MS/MS) to map IRAK4-dependent phosphorylation events (e.g., TRAF6, TAK1).
  • In Vivo Models : Test this compound in murine collagen-induced arthritis (CIA) with endpoints like joint inflammation (histopathology) and serum IL-23 levels (ELISA).
  • Single-Cell RNA-seq : Identify cell-type-specific transcriptional changes in splenic B cells or dendritic cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.